[2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-pyridinyl]methanol
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Overview
Description
“[2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-pyridinyl]methanol” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . It has been studied for its potential activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of this compound involves chemical modifications of the 1H-pyrrolo[2,3-b]pyridine ring . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H10N2O/c1-11-5-3-8-7(6-12)2-4-10-9(8)11/h2-5,12H,6H2,1H3 . It has a molecular weight of 162.19 .Chemical Reactions Analysis
The compound has been found to exhibit potent FGFR inhibitory activity . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(1-methylpyrrolo[2,3-b]pyridin-4-yl)pyridin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17-7-4-12-11(3-6-16-14(12)17)13-8-10(9-18)2-5-15-13/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGPIHKQEWBHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)C3=NC=CC(=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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